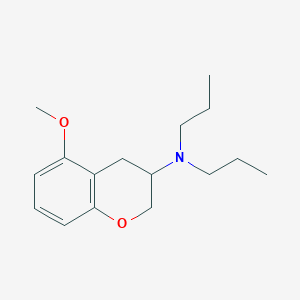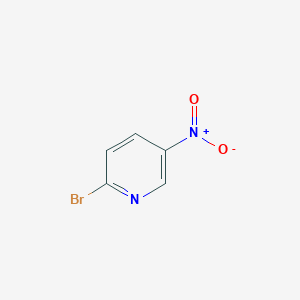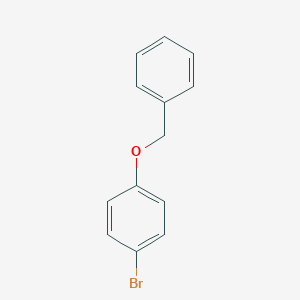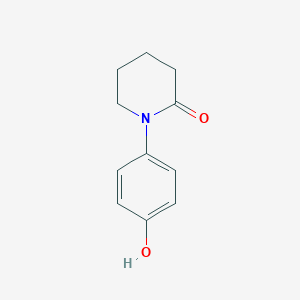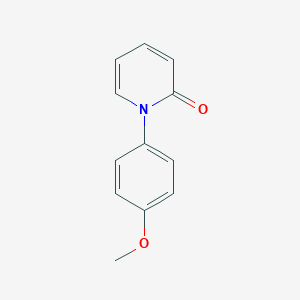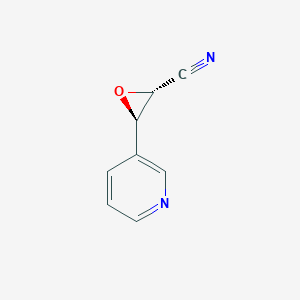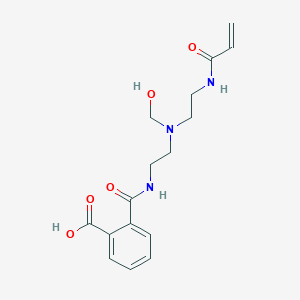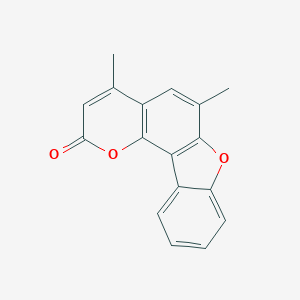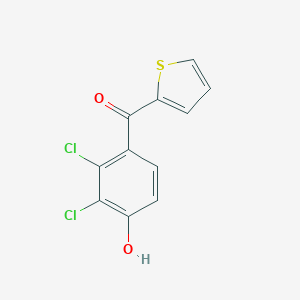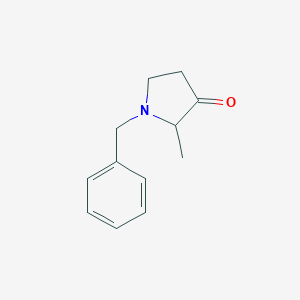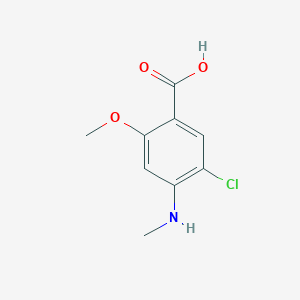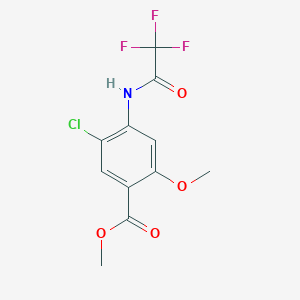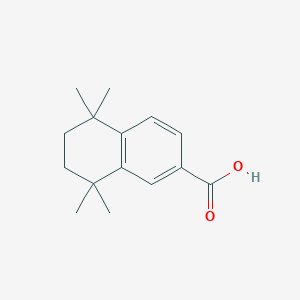
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
描述
Synthesis Analysis
The synthesis of compounds related to 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves multi-step reactions starting from basic naphthalene derivatives. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene can undergo reactions with different aromatic aldehydes to produce various derivatives, showcasing the versatility of naphthalene compounds in synthetic chemistry (Hamdy et al., 2013). Moreover, a concise synthesis approach has been developed for the multigram synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its derivatives, indicating the feasibility of synthesizing structurally complex naphthalene derivatives in significant quantities (Zherebtsov et al., 2020).
Molecular Structure Analysis
The molecular structure of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives is characterized by the presence of tetramethyl groups and a carboxylic acid functional group, contributing to the compound's unique chemical and physical properties. Structural studies of organoboron compounds related to this molecule reveal intricate molecular geometries and the potential for forming novel chelate structures (Kliegel et al., 1989).
Chemical Reactions and Properties
The chemical reactivity of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives involves various transformations, such as cyclisation reactions leading to the formation of 1,2,3,4-tetrahydronaphthalenes from valeric acids through lead tetra-acetate oxidation (Davies & Waring, 1968). Such reactions demonstrate the compound's utility in generating complex cyclic structures.
Physical Properties Analysis
The physical properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different chemical environments. While specific studies on these properties were not identified in the search, they can generally be inferred from related compounds in the literature.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in synthesis and material science. For example, the dehydration of hydroxy-substituted derivatives in the presence of acid catalysts highlights the compound's susceptibility to condensation and cyclization reactions (Morozova et al., 2008).
科学研究应用
-
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine : This compound is similar to the one you mentioned, but it has an amine group instead of a carboxylic acid group. Unfortunately, specific applications or experimental procedures for this compound are not readily available.
-
6,6′′-bis(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-yl)-2,2′:6′,2′′-terpyridine (CyMe4-BTTP) : This compound, which contains a similar tetramethyl-tetrahydro-naphthalene group, forms 1:2 complexes with lanthanide (iii) perchlorates .
-
Synthesis of 1-Substituted 5,5,8,8-Tetramethyl5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione : This research article discusses the synthesis of a compound similar to the one you mentioned, but with a diol and dione group instead of a carboxylic acid group. These compounds are important in the metabolism of plants and living organisms and are widely used in organic, bioorganic, coordination, and polymer chemistry . They also inhibit free radical processes .
-
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine : This compound is similar to the one you mentioned, but it has an amine group instead of a carboxylic acid group. Unfortunately, specific applications or experimental procedures for this compound are not readily available .
-
Synthesis of 1-Substituted 5,5,8,8-Tetramethyl5,6,7,8-tetrahydronaphthalene-2,3-diols and 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione : This research article discusses the synthesis of a compound similar to the one you mentioned, but with a diol and dione group instead of a carboxylic acid group. These compounds are important in the metabolism of plants and living organisms and are widely used in organic, bioorganic, coordination, and polymer chemistry . They also inhibit free radical processes .
-
TTNPB : This compound is a retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors. It has been used for transcriptional assays in 293T cells .
-
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid : This compound, also known as Trolox, has been used in 6-hydroxy-2,5,7,8-tetramethyl chromane-2-carboxylic acid equivalent antioxidant assay (TEAC) to determine the total antioxidant capacity of different fruit species .
未来方向
属性
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZYZSBKCPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280982 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
103031-30-7 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)

